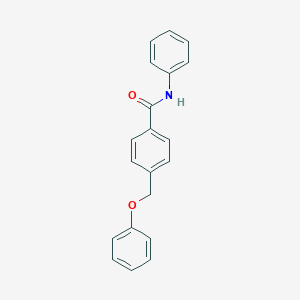

4-(phenoxymethyl)-N-phenylbenzamide

説明

4-(Phenoxymethyl)-N-phenylbenzamide is a benzamide derivative characterized by a phenoxymethyl substituent at the 4-position of the benzamide core and an N-phenyl group. This compound belongs to a broader class of N-phenylbenzamides, which are studied for their diverse pharmacological properties, including antiviral, antiparasitic, and anticancer activities .

特性

分子式 |

C20H17NO2 |

|---|---|

分子量 |

303.4 g/mol |

IUPAC名 |

4-(phenoxymethyl)-N-phenylbenzamide |

InChI |

InChI=1S/C20H17NO2/c22-20(21-18-7-3-1-4-8-18)17-13-11-16(12-14-17)15-23-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) |

InChIキー |

HJNNBFAGLNOKER-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |

正規SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the 4-position of the benzamide ring and the N-phenyl group. These modifications influence molecular weight, solubility, melting points, and spectral properties:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The phenoxymethyl group (electron-donating) may enhance solubility in polar solvents compared to bromo or nitro substituents (electron-withdrawing), which reduce solubility .

Antiviral and Antiparasitic Activity

- N-Phenylbenzamide Derivatives () : Compounds with methylamine or propionamide substituents (e.g., compounds 34, 35) showed moderate antiviral activity, attributed to interactions with viral proteases .

- Dihydroimidazoline Derivatives (): Exhibited submicromolar activity against Trypanosoma brucei due to binding to AT-rich kinetoplast DNA, a mechanism distinct from phenoxymethyl derivatives .

Receptor Binding and Enzyme Inhibition

- Diethylaminoethoxy Derivatives (): Demonstrated subnanomolar affinity for α7 nicotinic receptors, suggesting that alkoxy chains with basic amino groups enhance receptor interaction .

- Triazole-Thione Derivatives (): Sulfonyl and triazole groups conferred tautomerization-dependent activity, absent in phenoxymethyl analogs .

準備方法

Preparation of 4-(Chloromethyl)benzoyl Chloride

The synthesis begins with the conversion of 4-methylbenzoic acid to 4-(chloromethyl)benzoyl chloride. Chlorination of the methyl group is achieved using sulfuryl chloride (SO₂Cl₂) under radical initiation, followed by treatment with thionyl chloride (SOCl₂) to form the acid chloride.

Typical Procedure :

4-Methylbenzoic acid (10 mmol) is suspended in CCl₄ (20 mL) with azobisisobutyronitrile (AIBN, 0.1 mmol) as the initiator. Sulfuryl chloride (15 mmol) is added dropwise at 80°C, and the mixture is refluxed for 6 h. After cooling, the solvent is evaporated, and the crude 4-(chloromethyl)benzoic acid is treated with SOCl₂ (15 mL) at 70°C for 2 h. Excess SOCl₂ is removed under reduced pressure to yield 4-(chloromethyl)benzoyl chloride as a pale-yellow liquid (85% yield).

Amidation with Aniline

The acid chloride is reacted with aniline in dichloromethane (DCM) using triethylamine (TEA) as a base to form N-phenyl-4-(chloromethyl)benzamide.

Typical Procedure :

4-(Chloromethyl)benzoyl chloride (5 mmol) is dissolved in DCM (15 mL) and cooled to 0°C. Aniline (5.5 mmol) and TEA (6 mmol) are added dropwise, and the reaction is stirred at room temperature for 4 h. The mixture is washed with 1M HCl, water, and brine, then dried over MgSO₄. Evaporation yields N-phenyl-4-(chloromethyl)benzamide as a white solid (78% yield).

Phenoxymethyl Substitution

The chloride substituent is displaced by phenoxide via nucleophilic aromatic substitution. Potassium carbonate (K₂CO₃) in acetonitrile under microwave irradiation facilitates the reaction.

Typical Procedure :

N-phenyl-4-(chloromethyl)benzamide (1 mmol), phenol (1.1 mmol), and K₂CO₃ (5 mmol) are suspended in acetonitrile (10 mL). The mixture is heated in a microwave reactor at 150°C for 20 min. After filtration and concentration, the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 4-(phenoxymethyl)-N-phenylbenzamide as a crystalline solid (62% yield).

Alternative Route: Etherification Prior to Amidation

Synthesis of 4-(Phenoxymethyl)benzoic Acid

4-Hydroxymethylbenzoic acid is converted to its mesylate derivative using methanesulfonyl chloride (MsCl), followed by reaction with phenol.

Typical Procedure :

4-Hydroxymethylbenzoic acid (10 mmol) is dissolved in DCM (20 mL) with TEA (12 mmol). MsCl (11 mmol) is added at 0°C, and the mixture is stirred for 2 h. The solution is washed with water, dried, and concentrated. The mesylate intermediate is reacted with phenol (12 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C for 6 h. Acidic workup yields 4-(phenoxymethyl)benzoic acid (70% yield).

Amide Bond Formation

The carboxylic acid is activated using DIC/HOBt and coupled with aniline.

Typical Procedure :

4-(Phenoxymethyl)benzoic acid (1 mmol), DIC (1.2 mmol), and HOBt (1.2 mmol) are stirred in DCM (10 mL) for 30 min. Aniline (1.1 mmol) is added, and the reaction is stirred overnight. The mixture is washed with NaHCO₃ and brine, then purified by chromatography to yield the target compound (68% yield).

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Amidation | Chlorination → Amidation → Substitution | 62% | High-purity intermediates | Multiple purification steps |

| Prior Etherification | Etherification → Amidation | 68% | Avoids handling acid chlorides | Lower overall atom economy |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.50–7.40 (m, 5H, Ar-H), 7.30 (t, J = 7.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.6 Hz, 2H, Ar-H), 5.15 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 166.5 (C=O), 159.2 (C-O), 140.1, 134.8, 131.2, 129.5, 128.7, 127.3, 121.8, 114.5 (Ar-C), 69.4 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

Optimization and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。